1-(3-Bromophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Overview
Description
1-(3-Bromophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-bromophenylamine and 7,8-dimethyl-2-oxo-1,2-dihydroquinoline.
Formation of the Thiourea Moiety: The thiourea moiety is introduced by reacting the amine group of 3-bromophenylamine with an isothiocyanate derivative of the quinoline compound under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, at a temperature range of 0-50°C, and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up: Scaling up the reaction to industrial scale while maintaining reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea: Similar structure with a chlorine atom instead of bromine.
1-(3-Methylphenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromophenyl)-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-12-6-7-14-10-15(19(25)24-18(14)13(12)2)8-9-22-20(26)23-17-5-3-4-16(21)11-17/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHBXHMVMUQVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC(=CC=C3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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